molecular formula C12H12N2OS B1466688 1-(1-Benzothiophene-2-carbonyl)azetidin-3-amine CAS No. 1479758-33-2

1-(1-Benzothiophene-2-carbonyl)azetidin-3-amine

Cat. No. B1466688
CAS RN: 1479758-33-2
M. Wt: 232.3 g/mol
InChI Key: ZFLUWVUGYCMDSV-UHFFFAOYSA-N
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Description

1-(1-Benzothiophene-2-carbonyl)azetidin-3-amine (1-BTA) is an organic compound with a unique structure that has been studied extensively for its potential applications in a variety of scientific fields. 1-BTA was first synthesized in the 1970s and has since been studied for its potential use as a drug, an enzyme inhibitor, and a catalyst. This compound has also been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research.

Scientific Research Applications

Synthesis and Transformation of Cyclic β-Amino Acids

The synthesis and further functionalization of cyclic β-amino acids, including derivatives of "1-(1-Benzothiophene-2-carbonyl)azetidin-3-amine," have garnered interest due to their biological relevance and impact on drug research. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), have been widely utilized for accessing either alicyclic β-amino acids or other densely functionalized derivatives. This research presents selective and stereocontrolled methodologies that highlight the versatility, robustness, limitations, and efficiency of these synthetic routes (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives, closely related to "this compound," show a variety of pharmacological activities with less toxic effects. The structural modifications, especially at the C-2 carbon atom and C-6, contribute to a range of biological activities. These derivatives have been explored for their anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties, establishing benzothiazole as a rapidly developing compound in medicinal chemistry (Bhat, M., & Belagali, S. L., 2020).

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Research on the degradation of nitrogen-containing compounds, which include azole derivatives and other amines, through advanced oxidation processes (AOPs) addresses global concerns about the occurrence of toxic and hazardous compounds in water. This study highlights the effectiveness of AOPs in mineralizing nitrogen-containing compounds, improving treatment schemes, and providing insights into reaction mechanisms, especially the attack on N atoms (Bhat, A. P., & Gogate, P., 2021).

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-9-6-14(7-9)12(15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9H,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLUWVUGYCMDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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